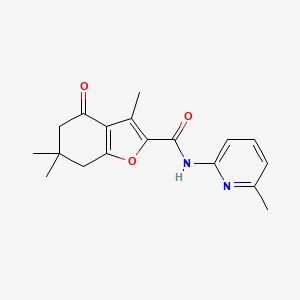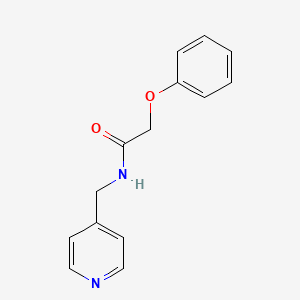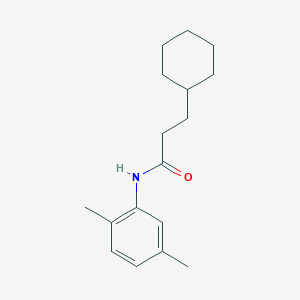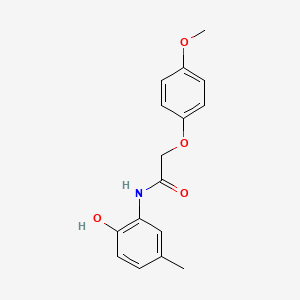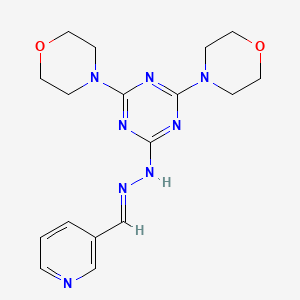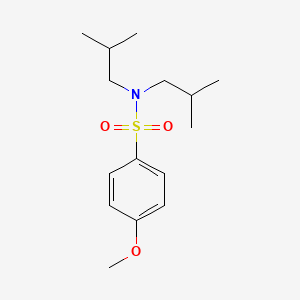
N,N-diisobutyl-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diisobutyl-4-methoxybenzenesulfonamide, also known as DBM, is an organic compound that has been extensively studied for its potential therapeutic applications. DBM has been found to possess a wide range of biological properties, including anti-inflammatory, anti-tumor, and anti-angiogenic activities.
Wissenschaftliche Forschungsanwendungen
N,N-diisobutyl-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. N,N-diisobutyl-4-methoxybenzenesulfonamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N,N-diisobutyl-4-methoxybenzenesulfonamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N,N-diisobutyl-4-methoxybenzenesulfonamide has been shown to have anti-angiogenic activity, which may be useful in the treatment of diseases such as macular degeneration and cancer.
Wirkmechanismus
The exact mechanism of action of N,N-diisobutyl-4-methoxybenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and angiogenesis. N,N-diisobutyl-4-methoxybenzenesulfonamide has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. Additionally, N,N-diisobutyl-4-methoxybenzenesulfonamide has been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
N,N-diisobutyl-4-methoxybenzenesulfonamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Additionally, N,N-diisobutyl-4-methoxybenzenesulfonamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N,N-diisobutyl-4-methoxybenzenesulfonamide has also been shown to have antioxidant properties, which may be useful in the treatment of diseases such as cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-diisobutyl-4-methoxybenzenesulfonamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological properties. Additionally, N,N-diisobutyl-4-methoxybenzenesulfonamide is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using N,N-diisobutyl-4-methoxybenzenesulfonamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on N,N-diisobutyl-4-methoxybenzenesulfonamide. One area of interest is the development of new derivatives of N,N-diisobutyl-4-methoxybenzenesulfonamide with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N,N-diisobutyl-4-methoxybenzenesulfonamide and its potential therapeutic applications in a variety of diseases. Finally, there is a need for more in vivo studies to determine the efficacy and safety of N,N-diisobutyl-4-methoxybenzenesulfonamide in animal models.
Synthesemethoden
N,N-diisobutyl-4-methoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with diisobutylamine in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
4-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-12(2)10-16(11-13(3)4)20(17,18)15-8-6-14(19-5)7-9-15/h6-9,12-13H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKRJBHMYDPMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5705780.png)
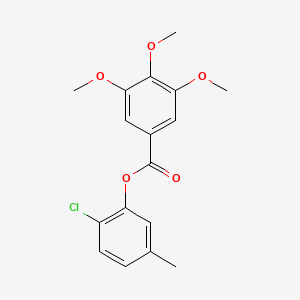
![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)
![N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)
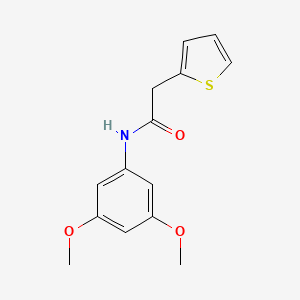
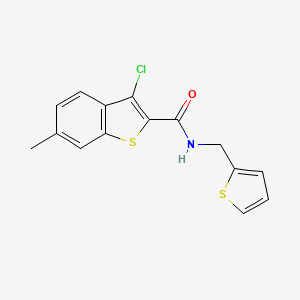
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)
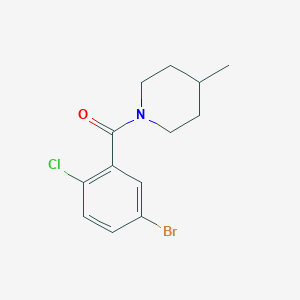
![3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5705824.png)
